molecular formula C11H16N2O3S2 B2903948 N-[2-(2,5-dimethylthiophene-3-sulfonamido)ethyl]prop-2-enamide CAS No. 2094506-96-2

N-[2-(2,5-dimethylthiophene-3-sulfonamido)ethyl]prop-2-enamide

Cat. No.: B2903948
CAS No.: 2094506-96-2
M. Wt: 288.38
InChI Key: OXXOBYDWKJNZSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2,5-Dimethylthiophene-3-sulfonamido)ethyl]prop-2-enamide is a complex organic compound characterized by its unique molecular structure. This compound is part of the thiophene family, which are sulfur-containing heterocyclic compounds known for their diverse applications in various fields such as pharmaceuticals, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(2,5-Dimethylthiophene-3-sulfonamido)ethyl]prop-2-enamide typically involves multiple steps, starting with the preparation of 2,5-dimethylthiophene. The key steps include:

  • Sulfonation: The thiophene ring is sulfonated to introduce the sulfonamide group.

  • Amination: The sulfonated thiophene undergoes amination to attach the ethylamine group.

  • Amide Formation: Finally, the prop-2-enamide group is introduced through an amide coupling reaction.

Industrial Production Methods: In an industrial setting, the production process is scaled up to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis are employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions: N-[2-(2,5-Dimethylthiophene-3-sulfonamido)ethyl]prop-2-enamide can undergo various chemical reactions, including:

  • Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: Reduction reactions can be performed to reduce the sulfonamide group.

  • Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Nucleophiles like amines and alcohols are used in substitution reactions.

Major Products Formed:

  • Oxidation: Sulfoxides and sulfones.

  • Reduction: Reduced sulfonamide derivatives.

  • Substitution: Substituted thiophene derivatives.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions. Medicine: Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which N-[2-(2,5-Dimethylthiophene-3-sulfonamido)ethyl]prop-2-enamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, influencing biochemical pathways. The exact mechanism depends on the context of its application, whether in biological systems or industrial processes.

Comparison with Similar Compounds

  • 2,5-Dimethylthiophene: A simpler thiophene derivative without the sulfonamide and amide groups.

  • N-(2-aminopropyl)thiophene-3-sulfonamide: Similar structure but with a different amine group.

  • Prop-2-enamide derivatives: Compounds with similar amide functionalities but different heterocyclic cores.

Uniqueness: N-[2-(2,5-Dimethylthiophene-3-sulfonamido)ethyl]prop-2-enamide stands out due to its combination of the thiophene ring, sulfonamide group, and amide functionality, which provides unique chemical properties and reactivity compared to its analogs.

This compound's versatility and unique properties make it a valuable tool in scientific research and industrial applications

Properties

IUPAC Name

N-[2-[(2,5-dimethylthiophen-3-yl)sulfonylamino]ethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3S2/c1-4-11(14)12-5-6-13-18(15,16)10-7-8(2)17-9(10)3/h4,7,13H,1,5-6H2,2-3H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXXOBYDWKJNZSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)C)S(=O)(=O)NCCNC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.